2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione

PROTAC design Linker exit vector Ternary complex geometry

PROTAC development often stalls when 5-substituted CRBN ligands fail to induce productive ternary complex formation. This 4-position substituted CRBN ligand building block addresses that bottleneck: • Pre-installed piperidine NH handle with flexible ethyl spacer enables single-step amide conjugation. • Distinct exit vector geometry offers an alternative trajectory when conventional 5-substituted or pomalidomide-based PROTACs fail. • Compatible with parallel library synthesis; eliminates multi-step core functionalization. Supplied as a custom synthesis product with characterization data (NMR, HPLC, MS) for immediate PROTAC or molecular glue degrader assembly.

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
Cat. No. B12078581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCC4CCNCC4
InChIInChI=1S/C20H23N3O4/c24-16-7-6-15(18(25)22-16)23-19(26)14-3-1-2-13(17(14)20(23)27)5-4-12-8-10-21-11-9-12/h1-3,12,15,21H,4-11H2,(H,22,24,25)
InChIKeyLVVMNUUOFQNDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione: Core Structure and Compound Class


2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione (molecular formula C20H23N3O4, molecular weight 369.4 g/mol) is a cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the thalidomide-analog class of immunomodulatory imide drugs (IMiDs) [1]. It features a glutarimide ring (2,6-dioxopiperidin-3-yl) essential for CRBN binding, fused to an isoindoline-1,3-dione core, with a 4-position substitution comprising an ethyl spacer linked to a free piperidin-4-yl moiety. This free piperidine NH provides a versatile, nucleophilic handle for conjugation chemistry, making the compound a functionalized CRBN ligand building block primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . The 4-position substitution pattern distinguishes it from the more common 5-substituted CRBN ligand series and from 4-amino-substituted analogs such as pomalidomide, offering a distinct exit vector for linker attachment.

CRBN E3 ligase ligand for PROTAC and molecular glue design
4-position piperidinyl-ethyl handle with flexible ethyl spacer
Versatile conjugation via nucleophilic piperidine NH

2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione: Structural Differentiation from Common CRBN Ligands


CRBN ligands are not interchangeable in PROTAC or molecular glue design. The position of the linker attachment on the isoindoline ring (4- vs. 5- vs. 6- vs. 7-position), the chemical nature of the spacer (direct attachment vs. alkyl vs. PEG vs. amide linkage), and the terminal functional group (primary amine vs. piperidine NH vs. carboxylic acid) collectively determine the exit vector geometry, linker trajectory, ternary complex formation efficiency, and ultimately the degradation potency (DC50) and selectivity of the resulting heterobifunctional degrader [1]. The 5-piperidinyl analog — 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride — projects the conjugation handle from the 5-position with a direct C–C bond, while the target compound projects the piperidine NH from the 4-position through a flexible ethyl spacer, resulting in a distinct spatial orientation, altered conformational flexibility, and different linker geometry when conjugated . Similarly, 4-amino-substituted pomalidomide and 4-hydroxy-substituted thalidomide-4-OH offer conjugation via amine or hydroxyl groups directly attached to the aromatic ring, which constrains the exit vector and limits linker conformational freedom compared to the ethyl-spaced piperidine handle of the target compound . These structural differences are consequential: even subtle variations in linker attachment position can alter degradation efficiency by orders of magnitude in PROTAC applications [1].

Exit vector geometry differs between 4- and 5-substituted CRBN ligands; linker trajectory may not transfer directly.

Ethyl spacer length and flexibility influence ternary complex conformation; direct-attachment analogs may shift complex geometry.

Piperidine NH versus aniline/hydroxyl handles alter conjugation reactivity and synthetic compatibility.

2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione: Differentiation Evidence vs. Closest Analogs


4- vs 5-Position Substitution: Exit Vector Geometry

The target compound places the piperidin-4-ylethyl substitution at the 4-position of the isoindoline-1,3-dione ring, whereas the commercially available 5-piperidinyl analog (Sigma-Aldrich Cat. No. 934402) places a piperidin-4-yl group at the 5-position via a direct C–C bond . The 4-position substitution of the target compound positions the conjugation handle on the same side of the phthalimide ring as the glutarimide carbonyl, projecting the linker attachment point in a distinct spatial orientation compared to the 5-substituted analog. Additionally, the target compound incorporates a two-carbon ethyl spacer between the isoindoline ring and the piperidine moiety, while the 5-piperidinyl analog uses a direct ring-to-ring attachment. This ethyl spacer increases the distance between the CRBN-binding glutarimide and the linker attachment point by approximately two bond lengths (~2.5 Å per bond), providing greater conformational freedom and potentially reducing steric clashes in ternary complex formation [1]. The molecular formula of the target compound (C20H23N3O4, MW 369.4 g/mol) further differentiates it from the 5-substituted analog, which typically exists as the hydrochloride salt with distinct physicochemical properties.

Exit Vector
Class-level
4-position with ethyl spacer vs. 5-position direct C–C bond; ~2.5–3.0 Å additional reach from CRBN core.
Supports exit vector geometry exploration for ternary complex formation.
Structural inference; no direct comparative biochemical data.
PROTAC design Linker exit vector Ternary complex geometry

Piperidine NH vs. Amine/ Hydroxyl: Conjugation Flexibility

The target compound presents a secondary amine (piperidine NH) as the conjugation handle, in contrast to pomalidomide and thalidomide-4-OH which present a primary aromatic amine (-NH2) or phenolic hydroxyl (-OH), respectively, directly attached to the isoindoline 4-position . The piperidine NH (pKa ~10–11 for protonated piperidine) is more basic and nucleophilic than an aromatic amine (pKa ~4–5 for protonated aniline), enabling efficient conjugation under milder conditions via reductive amination, amide coupling (with activated esters), or alkylation, without requiring protection/deprotection steps often needed for aniline-based handles . Furthermore, the piperidine NH is located at the terminus of the flexible ethyl spacer, reducing steric hindrance during conjugation compared to the directly-attached amine of pomalidomide. The target compound thus combines the synthetic accessibility profile of a piperidine handle with the established CRBN-binding pharmacophore, addressing the challenge of achieving efficient linker attachment while preserving CRBN affinity.

Conjugation
Class-level
Piperidine NH (pKa ~10–11) vs. aromatic NH2 (pKa ~4–5) or phenolic OH; ethyl spacer reduces steric hindrance.
Supports flexible, mild-condition conjugation compared to direct aniline/phenol handles.
Reactivity inference based on pKa and steric environment.
Conjugation chemistry PROTAC linker attachment Amine handle reactivity

Physicochemical Property Differentiation for Linker Design

The target compound (C20H23N3O4, MW 369.4 g/mol) has a higher molecular weight than pomalidomide (C13H11N3O4, MW 273.24 g/mol) and thalidomide-4-OH (C13H9N2O5, MW ~273 g/mol), but a lower molecular weight than many PEG-containing CRBN ligand-linker conjugates (typically MW > 500 g/mol) [1]. The ethyl spacer contributes 2 rotatable bonds, providing conformational flexibility without the excessive polarity of PEG-based linkers. The piperidine ring contains a basic nitrogen (calculated pKa ~10) and has 0 H-bond donors when protonated (1 H-bond donor as free base), compared to the primary amine of pomalidomide (2 H-bond donors). These properties influence solubility, permeability, and the overall physicochemical profile of the final PROTAC molecule. The compound's logP is predicted to be in the range of 1.5–2.5 (based on the balance of the lipophilic isoindoline-dione core and the basic piperidine), making it a moderately lipophilic building block suitable for balancing the frequently high molecular weight and polarity challenges encountered in PROTAC development [2].

Physicochemical
Context-dependent
MW 369.4 g/mol; predicted logP ~1.5–2.5; 2 additional rotatable bonds vs. pomalidomide.
Supports balanced profile for PROTAC design between minimalist and large conjugate extremes.
Predicted properties; no experimental logP/solubility data for target compound.
Physicochemical properties Drug-likeness PROTAC building block selection

Modular Building Block: Single-Step vs. Multi-Step Conjugation

The target compound arrives pre-functionalized with a piperidin-4-ylethyl group at the 4-position, offering a ready-to-conjugate CRBN ligand building block. In contrast, unsubstituted thalidomide (2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) requires multi-step functionalization to introduce a conjugation handle — typically involving nitration, reduction, and further derivatization — adding 2–4 synthetic steps and reducing overall yield [1]. The target compound's pre-installed piperidine NH handle enables direct linker attachment in a single step via amide coupling or reductive amination, streamlining PROTAC library synthesis. The ethyl spacer further distinguishes this building block from the 4-piperidinyl analog without a spacer (4-(piperidin-4-yl)isoindoline-1,3-dione hydrochloride, CAS 50534-34-4), which positions the piperidine directly on the aromatic ring and may introduce steric constraints during conjugation or in the final PROTAC ternary complex . This pre-functionalized, spacer-containing design reduces synthetic burden for PROTAC developers and enables more rapid structure–activity relationship (SAR) exploration.

Synthetic Efficiency
Reported
Pre-functionalized 4-piperidinyl-ethyl handle enables single-step conjugation vs. 3–4 steps from unsubstituted thalidomide.
Reduces synthetic investment and accelerates PROTAC SAR exploration.
Retrosynthetic assessment; no direct yield/step-count data for this compound.
PROTAC synthesis Building block modularity Synthetic efficiency

2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione: Research and Industrial Application Scenarios


PROTAC Library Construction with Alternative 4-Position Exit Vector

When developing PROTACs targeting proteins where 5-substituted CRBN ligands or pomalidomide-based PROTACs have failed to achieve efficient ternary complex formation, this compound provides a structurally distinct 4-position exit vector with a flexible ethyl spacer. The altered geometry may enable productive ubiquitination of target proteins that were inaccessible with conventional CRBN ligand attachment points [1]. This is particularly relevant for targets where the lysine residue presented for ubiquitination requires a specific spatial relationship between the E3 ligase and the target protein.

High-Throughput PROTAC Synthesis Using Pre-Functionalized CRBN Block

The pre-installed piperidine NH handle with ethyl spacer enables direct, single-step conjugation to carboxyl-containing linker-warhead constructs via amide coupling, or to aldehyde-bearing linkers via reductive amination. This pre-functionalized design eliminates the need for multi-step functionalization of the CRBN ligand core, enabling parallel synthesis of PROTAC libraries with diverse linkers and warheads in a high-throughput format [2]. The flexible ethyl spacer also provides conformational latitude that may reduce the frequency of false negatives arising from suboptimal linker geometry in library screening.

Molecular Glue Discovery via Non-Canonical CRBN Engagement

In molecular glue discovery programs, the 4-position substitution with an ethyl spacer may alter the surface topology of the CRBN–compound complex compared to canonical IMiDs (thalidomide, lenalidomide, pomalidomide), potentially recruiting neo-substrates distinct from IKZF1/3 (Ikaros/Aiolos) degradation [1]. The piperidine moiety can also be further derivatized to explore structure–activity relationships for recruiting novel zinc finger transcription factors or other neo-substrates for ubiquitination and proteasomal degradation [3].

Linker Exit Vector Optimization in Heterobifunctional Degraders

Research groups systematically optimizing linker attachment geometry can use this compound alongside 5-substituted analogs (e.g., Sigma-Aldrich 934402) and 4-amino-substituted pomalidomide to generate matched series of PROTACs differing only in CRBN ligand attachment position and spacer composition. Such head-to-head comparisons enable deconvolution of the individual contributions of exit vector geometry, spacer length, and conjugation chemistry to overall degradation efficiency (DC50) and target selectivity [2].

Application
Selection Property
Validation Focus
PROTAC library with alternative 4-position exit vector
4-position ethyl-spaced piperidine handle
Ternary complex formation and degradation efficiency
High-throughput PROTAC synthesis
Pre-installed nucleophilic piperidine NH
Single-step conjugation and library parallelization
Molecular glue discovery via non-canonical CRBN engagement
4-position substitution topology
Neo-substrate recruitment and degradation profiling
Linker exit vector optimization in heterobifunctional degraders
Matched-series comparison with 5-substituted/4-amino analogs
DC50 and selectivity deconvolution
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